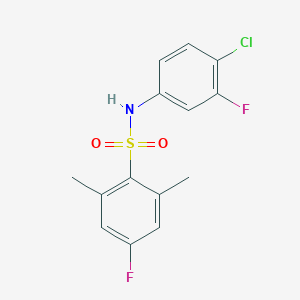

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the flow of salt and water in and out of cells, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been shown to selectively block the function of CFTR, and has therefore been used as a tool to study the role of this protein in normal physiology and disease.

Mecanismo De Acción

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide selectively blocks the function of CFTR by binding to a specific site on the protein. This site is located in the cytoplasmic domain of CFTR, and is distinct from the ATP-binding site that is targeted by other CFTR inhibitors. N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide has been shown to inhibit CFTR-mediated chloride secretion in various cell types, and has no effect on other ion channels or transporters.

Biochemical and physiological effects:

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in cells and tissues. For example, it has been shown to decrease the transepithelial potential difference and increase the resistance of airway epithelial cells, indicating a decrease in ion transport. It has also been shown to reduce the volume of airway surface liquid and increase the viscosity of mucus in cystic fibrosis patients. In addition, N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide has been shown to inhibit the proliferation and migration of cancer cells, suggesting a potential role in cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to block both wild-type and mutant forms of CFTR, and its low toxicity in vitro. However, there are also some limitations to its use, including its relatively short half-life in vivo, its potential off-target effects on other proteins, and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for research on N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide and its applications. One area of interest is the development of more potent and selective CFTR inhibitors that could be used as potential drugs for cystic fibrosis patients. Another area of interest is the investigation of the role of CFTR in other diseases, such as cancer and inflammation, and the potential use of CFTR inhibitors as therapeutic agents in these conditions. Finally, further studies are needed to elucidate the molecular mechanism of N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide binding to CFTR and its effects on ion transport and cellular physiology.

Métodos De Síntesis

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide was first synthesized in 2003 by a team of researchers led by Dr. David Sheppard at the University of Bristol. The synthesis method involves several steps, including the reaction of 4-chloro-3-fluoroaniline with 4-fluoro-2,6-dimethylbenzenesulfonyl chloride to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.

Aplicaciones Científicas De Investigación

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide has been widely used in scientific research to study the function of CFTR in various physiological and pathological conditions. For example, it has been used to investigate the role of CFTR in airway epithelial cells, intestinal cells, and sweat gland cells. It has also been used to study the effects of CFTR mutations on ion transport and mucus clearance in cystic fibrosis patients. In addition, N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide has been used as a tool to screen for potential drugs that could restore CFTR function in cystic fibrosis patients.

Propiedades

IUPAC Name |

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF2NO2S/c1-8-5-10(16)6-9(2)14(8)21(19,20)18-11-3-4-12(15)13(17)7-11/h3-7,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJCGXQQIQVLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)F)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-fluorophenyl)-4-fluoro-2,6-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide](/img/structure/B6634910.png)

![3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide](/img/structure/B6634915.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide](/img/structure/B6634923.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6634930.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide](/img/structure/B6634931.png)

![5-[(5-Bromopyridin-3-yl)amino]pentan-1-ol](/img/structure/B6634936.png)

![5-[(5-Bromo-6-methylpyridin-2-yl)amino]pentan-1-ol](/img/structure/B6634942.png)

![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)

![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)

![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)

![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)